molecular formula C16H13BrO3 B13044914 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran

3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran

Cat. No.: B13044914
M. Wt: 333.18 g/mol
InChI Key: JENSIBCYTSRFLG-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran: is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In biological research, benzofuran derivatives have shown potential as antimicrobial agents . This compound may be investigated for its biological activity and potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran is unique due to the presence of both bromine and methoxy groups on the benzofuran ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

3-bromo-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran

InChI

InChI=1S/C16H13BrO3/c1-18-11-5-3-10(4-6-11)16-15(17)13-9-12(19-2)7-8-14(13)20-16/h3-9H,1-2H3

InChI Key

JENSIBCYTSRFLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)Br

Origin of Product

United States

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